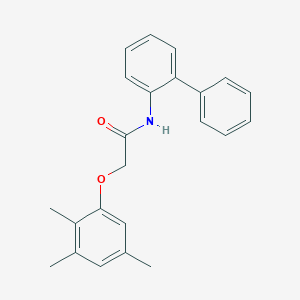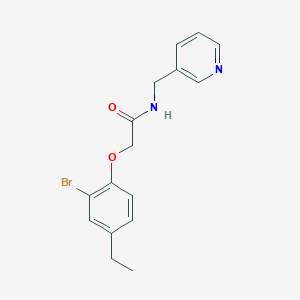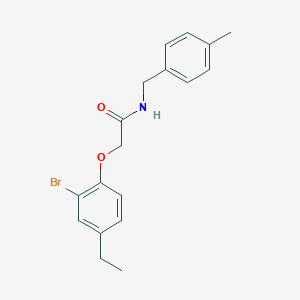![molecular formula C24H18Cl2N4OS2 B296743 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B296743.png)
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine, also known as DTPA-PTZ, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of phenothiazine derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and proteins involved in cellular processes. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the growth of various microorganisms such as bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has several advantages and limitations for lab experiments. One of the advantages is that this compound exhibits potent antimicrobial and anticancer activities, making it a potential candidate for drug development. However, one of the limitations is that the mechanism of action of this compound is not fully understood, making it difficult to study its effects in detail.
Zukünftige Richtungen
There are several future directions for research on 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine. One of the directions is to investigate the potential of this compound in the treatment of neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in detail to better understand its therapeutic effects. Additionally, research can be conducted to optimize the synthesis method of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine to improve its yield and purity.
Synthesemethoden
The synthesis of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been achieved through several methods. One of the most common methods is the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate to form 2,4-dichlorophenylacrylic acid ethyl ester. The resulting compound is then reacted with thiosemicarbazide to form 2,4-dichlorophenyl-3-(1H-1,2,4-triazol-3-yl)thiourea. The final step involves the reaction of the previous compound with phenothiazine-10-carboxylic acid to form 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine.
Wissenschaftliche Forschungsanwendungen
10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been extensively researched for its potential therapeutic properties. Studies have shown that this compound exhibits antimicrobial, antifungal, and anticancer activities. It has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C24H18Cl2N4OS2 |
|---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H18Cl2N4OS2/c1-2-29-23(16-12-11-15(25)13-17(16)26)27-28-24(29)32-14-22(31)30-18-7-3-5-9-20(18)33-21-10-6-4-8-19(21)30/h3-13H,2,14H2,1H3 |
InChI-Schlüssel |
SDVODAGRBCZIKD-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)





![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)

![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)


![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)